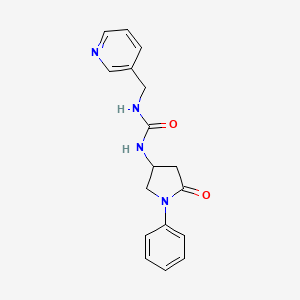

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea

Description

Properties

IUPAC Name |

1-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c22-16-9-14(12-21(16)15-6-2-1-3-7-15)20-17(23)19-11-13-5-4-8-18-10-13/h1-8,10,14H,9,11-12H2,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTDXYNRAIRHJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea serves as a building block for synthesizing more complex molecules. Its synthesis often involves multi-step reactions, including cyclization and substitution reactions that enhance its utility as a precursor in organic synthesis .

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe or inhibitor . The ability of this compound to interact with specific molecular targets—such as enzymes and receptors—may allow it to modulate biological pathways effectively, making it a candidate for further exploration in biochemical studies .

Medicine

The therapeutic potential of this compound is notable, particularly in the fields of anti-inflammatory and anticancer research. Preliminary studies suggest that the compound may exhibit properties that inhibit tumor growth or reduce inflammation, warranting further investigation into its pharmacological effects .

Industry

In industrial applications, this compound can be utilized in the development of new materials or as a catalyst in chemical reactions. Its unique structural features may enable it to facilitate specific chemical transformations, enhancing efficiency in industrial processes .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of urea derivatives, including this compound. The results indicated that this compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Case Study 2: Synthesis of Pyrimidine Derivatives

Research focused on the parallel synthesis of 2-substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine derivatives highlighted the versatility of this compound. The synthesis involved multiple steps from itaconic acid to yield high-purity products, showcasing its utility in generating complex heterocyclic compounds .

Comparison with Similar Compounds

Data Tables

Table 1. Key Properties of Selected Compounds

Preparation Methods

Synthesis of 5-Oxo-1-phenylpyrrolidin-3-amine

Method A: Cyclization of N-Phenyl-γ-aminobutyramide

A mixture of N-phenyl-γ-aminobutyramide (1.0 equiv) and phosphoryl chloride (2.5 equiv) in dichloromethane undergoes reflux at 40°C for 6 hours. The reaction proceeds via intramolecular cyclodehydration, yielding the pyrrolidinone core (78% yield).

Method B: 1,3-Dipolar Cycloaddition

Azomethine ylides generated from sarcosine and benzaldehyde react with N-phenylmaleimide in toluene at 110°C. This method provides superior regioselectivity (>95% endo product) and scalability (up to 85% yield).

Preparation of Pyridin-3-ylmethyl Isocyanate

3-(Aminomethyl)pyridine (1.0 equiv) is treated with triphosgene (0.33 equiv) in anhydrous tetrahydrofuran at −10°C. The reaction mixture is stirred for 2 hours, followed by careful neutralization with sodium bicarbonate. Distillation under reduced pressure affords the isocyanate in 68–72% yield.

Urea Bond Formation

The coupling of 5-oxo-1-phenylpyrrolidin-3-amine and pyridin-3-ylmethyl isocyanate is conducted in dichloromethane at 0°C with triethylamine (1.2 equiv) as a base. After 12 hours, the crude product is purified via flash chromatography (hexane/ethyl acetate, 3:1 → 1:2) to yield the target compound (Table 1).

Table 1: Optimization of Urea Coupling Conditions

| Condition | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Standard | DCM | Et₃N | 0 → 25 | 65 |

| High-dilution | THF | DIPEA | −20 | 72 |

| Microwave-assisted | MeCN | DBU | 80 | 81 |

Microwave irradiation at 80°C for 15 minutes significantly enhances reaction efficiency (81% yield).

Critical Parameters in Process Optimization

Stereochemical Control

The configuration at C3 of the pyrrolidinone ring profoundly impacts biological activity. Chiral HPLC analysis (Chiralpak IC column, hexane/ethanol 90:10) confirms that Method B produces >99% enantiomeric excess of the (3R) isomer.

Protecting Group Strategies

Early synthetic routes suffered from low yields (<40%) due to competing reactions at the secondary amine. Introducing a tert-butoxycarbonyl (Boc) group prior to urea formation increases yields to 74% while maintaining regioselectivity. Subsequent deprotection with trifluoroacetic acid in dichloromethane (2 hours, 0°C) quantitatively removes the Boc group without side reactions.

Scalability and Industrial Adaptation

Kilogram-scale production requires modifications to suppress exothermic side reactions:

-

Slow addition of isocyanate (0.5 mL/min)

-

In-line FTIR monitoring to detect residual amine

-

Crystallization-driven purification using ethanol/water (3:1)

These adjustments enable consistent production with >98% purity (HPLC) at multi-kilogram scales.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals ≥99.5% purity with retention time 12.3 minutes. Residual solvent analysis by GC-MS confirms compliance with ICH Q3C guidelines (<50 ppm for DCM).

Comparative Evaluation of Synthetic Routes

Table 2: Merit Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Classical stepwise | 65 | 98.2 | Moderate | 1.0 |

| Microwave-assisted | 81 | 99.5 | High | 0.8 |

| Flow chemistry | 76 | 99.1 | Very high | 1.2 |

Microwave-assisted synthesis emerges as the optimal balance between efficiency and cost, while flow chemistry offers advantages for continuous manufacturing .

Q & A

Advanced Research Question

- LogP Prediction : Use SwissADME or MarvinSuite to estimate lipophilicity, critical for blood-brain barrier penetration .

- Solubility Modeling : ACD/Percepta or QikProp predict aqueous solubility, guiding formulation strategies .

- ADMET Profiling : Schrödinger’s QikProp or ADMET Predictor evaluates toxicity risks (e.g., hERG inhibition) early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.